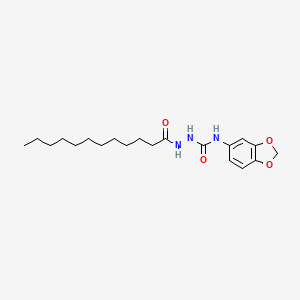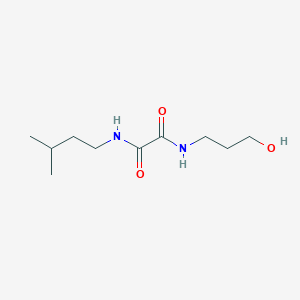
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide
Vue d'ensemble
Description
N-1,3-benzodiazol-5-yl-2-dodecanoylhydrazinecarboxamide is a compound that has garnered interest in the field of organic chemistry and pharmacology. Its synthesis and characterization have been explored in several studies.
Synthesis Analysis
- The synthesis of similar compounds involves various chemical reactions, often employing hydrazinecarboxamide as a starting material or intermediate. For instance, compounds like N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized by treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives (Gudipati, Reddy Anreddy, & Manda, 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been established using spectral analysis and X-ray diffraction studies (Sharma et al., 2016).
Chemical Reactions and Properties
- The chemical properties of similar compounds have been explored, such as their reactivity in the formation of various derivatives. For example, the reaction of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole indicates diverse chemical reactivity and potential for forming different derivatives (Panchal & Patel, 2011).
Physical Properties Analysis
- The physical properties, such as crystal structure and hydrogen bonding patterns, of related compounds have been studied. For instance, the crystal structure of 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine was analyzed, revealing weak π–π intermolecular interactions (Jasinski, Golen, Praveen, Narayana, & Yathirajan, 2011).
Chemical Properties Analysis
- The chemical properties of similar compounds are often characterized by their reactivity and stability. Studies have been conducted on compounds like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide, focusing on their molecular stability and hydrogen bond interactions (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Applications De Recherche Scientifique
Melanoma Cytotoxicity and Drug Delivery
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide derivatives have shown promise in targeted drug delivery for melanoma treatment. Specifically, derivatives conjugated with alkylating cytostatics exhibit higher toxicity against melanoma cells compared to the parent compounds, suggesting their potential for enhanced therapeutic efficacy. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Antiviral Activity Against Avian Influenza
Benzamide-based compounds have also been synthesized for their potential antiviral activities. Notably, novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant activity against avian influenza (H5N1), indicating a promising route for the development of new antiviral agents (Hebishy et al., 2020).
α-Glucosidase Inhibitors for Diabetes Management
Derivatives of N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide have been synthesized and tested as α-glucosidase inhibitors. These compounds exhibited better inhibition than acarbose, suggesting their potential as therapeutic agents for diabetes management. Molecular docking studies further confirmed their binding interactions and potency (Şenkardeş et al., 2022).
Dual Topoisomerase Inhibitors for Cancer Therapy
Compounds based on N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide have been developed as dual topoisomerase I and II inhibitors, targeting key enzymes responsible for DNA topology. These compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Vicker et al., 2002).
Fluorescent Chemosensors for Metal Ion Detection
Derivatives of N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide have been utilized in the development of fluorescent chemosensors for metal ion detection. These sensors exhibit high sensitivity and selectivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biological research (Liu et al., 2019).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(dodecanoylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-2-3-4-5-6-7-8-9-10-11-19(24)22-23-20(25)21-16-12-13-17-18(14-16)27-15-26-17/h12-14H,2-11,15H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIYRWUODPBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)

![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)